(r)-Oxybutynin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of (R)-Oxybutynin involves complex chemical processes, including catalytic enantioselective cyanosilylation as a pivotal step. A study by Masumoto et al. (2002) highlighted a practical approach to synthesizing (S)-Oxybutynin, which can be adapted for (R)-Oxybutynin, showcasing the intricate steps necessary to achieve high enantioselectivity and yield in the production of this compound (Masumoto, Suzuki, Kanai, & Shibasaki, 2002).

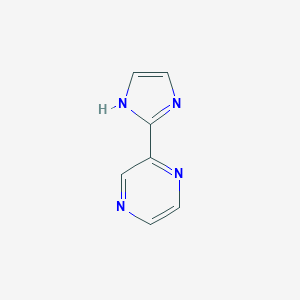

Molecular Structure Analysis

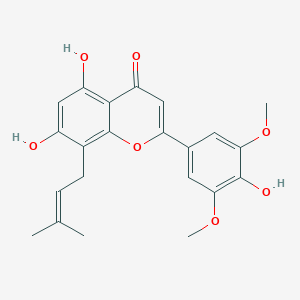

The molecular structure of (R)-Oxybutynin is critical to its pharmacological activity, with stereoselectivity playing a significant role in its interaction with muscarinic receptors. Enantiomers of oxybutynin show different affinities for muscarinic receptor subtypes, which is crucial for understanding its mechanism of action and the stereochemical aspects that influence its pharmacological profile.

Chemical Reactions and Properties

(R)-Oxybutynin undergoes various chemical reactions, including ester hydrolysis and oxidation, which can affect its stability and efficacy. Canavesi et al. (2016) discovered a new impurity in oxybutynin patches, indicating the complexity of its chemical stability and the reactions it may undergo during formulation and storage (Canavesi, Aprile, Giovenzana, Di Sotto, Di Giacomo, Del Grosso, & Grosa, 2016).

Physical Properties Analysis

The physical properties of (R)-Oxybutynin, including solubility, melting point, and adsorption characteristics, are essential for formulation development. Studies on its enantiomers have provided insights into these properties, guiding the optimization of delivery systems for improved therapeutic outcomes.

Chemical Properties Analysis

The chemical properties of (R)-Oxybutynin, such as its pKa, logP, and interaction with plasma proteins, are pivotal in determining its pharmacokinetics and dynamics. Shibukawa et al. (2002) investigated the plasma protein binding of oxybutynin enantiomers, revealing enantioselective binding that influences its distribution and elimination (Shibukawa, Ishizawa, Kimura, Sakamoto, Ogita, Matsuo, Kuroda, Matayatsu, Nakagawa, & Wainer, 2002).

Wissenschaftliche Forschungsanwendungen

Muscarinic Receptor Selectivity and Urinary Incontinence Treatment : (R)-Oxybutynin (R)OXY and its racemic mixture (R/S)OXY show stereoselectivity for M1 and M3 muscarinic receptors. However, it may not offer significant pharmacological advantages over (R)-Oxybutynin in treating urinary incontinence (Noronha-Blob & Kachur, 1991).

Effect on Neurogenic Detrusor Overactivity (NDO) : Intravesical doses of 5 to 15 mg of (R)-oxybutynin administered 2 to 3 times daily can reduce peak-trough fluctuations of NDO more effectively than oral administration (Kretschmar et al., 2020).

Management of Bladder Dysfunction and Enuresis : Oxybutynin chloride is highly effective in managing reflex neurovesical dysfunction, enuresis, and bladder spasm (Thompson & Lauvetz, 1976).

Topical and Transdermal Formulations : Oxybutynin chloride topical gel (OTG) is efficacious in relieving symptoms of overactive bladder and is associated with a low incidence of anticholinergic adverse events (Staskin & Salvatore, 2010). Additionally, oxybutynin patches can be used for detecting bacterial infections, and occlusion with a polyethylene layer can increase drug flux by 30-40% (Minghetti et al., 2007).

Protective Effect on Bladder Function and Structure : Oxybutynin has a protective effect, preventing hypertrophic and ischemic bladder changes (Scheepe et al., 2007).

Cholinergic Side Effects : Both oxybutynin and its metabolite desethyloxybutynin potently displace muscarinic receptor binding at M1, M3, and M4 receptors, which suggests potential cholinergic side effects (Reitz et al., 2007).

Extended-Release Formulations : Extended-release oxybutynin maintains therapeutic benefits and improves tolerability compared to immediate-release formulations (Michel, 2002).

Treatment of Hyperhidrosis : Oxybutynin is effective in treating both focal and generalized hyperhidrosis, showing a universally good response among different patient groups (Campanati et al., 2015).

Pharmacokinetics and Metabolite Patterns : The pharmacokinetics of oxybutynin's enantiomers and N-desethyloxybutynin differ based on the method of administration, with transdermal administration resulting in lower plasma concentrations and different metabolite patterns compared to oral administration (Zobrist et al., 2001).

Cognitive Impacts in Older Patients : Chronic administration of anticholinergic agents like oxybutynin in older patients may result in non-degenerative mild cognitive impairment (Maruyama et al., 2007).

Eigenschaften

IUPAC Name |

4-(diethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQVNETUBQGFHX-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(r)-Oxybutynin | |

CAS RN |

119618-21-2 | |

| Record name | Oxybutynin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119618212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aroxybutynin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BRQ29UUB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c](/img/structure/B39923.png)

![4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline](/img/structure/B39924.png)

![7,7-Difluoro-1-methylbicyclo[4.1.0]heptane](/img/structure/B39926.png)